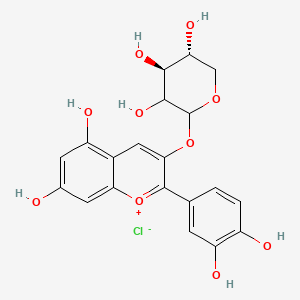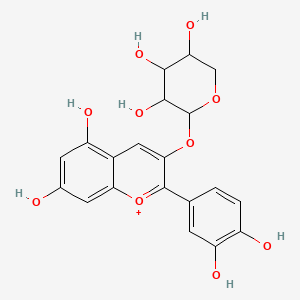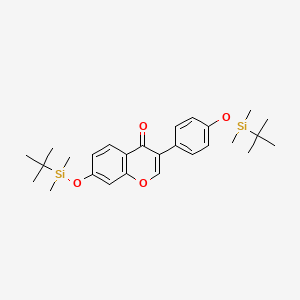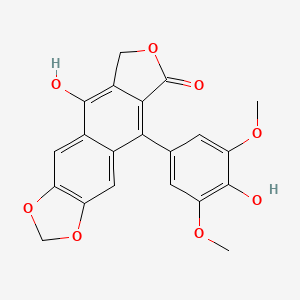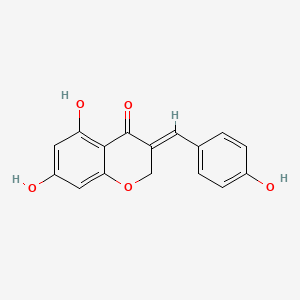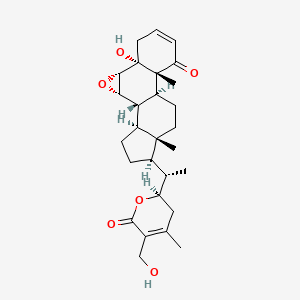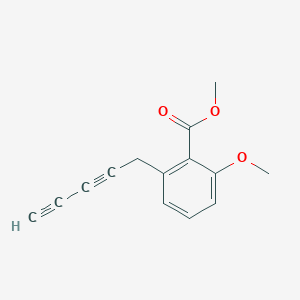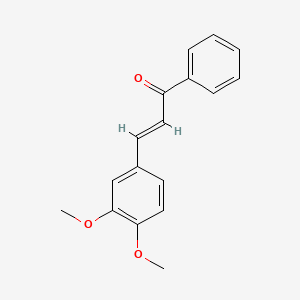
3,4-Dimethoxychalcone
Overview
Description
3,4-Dimethoxychalcone is a chemical compound belonging to the chalcone family, which is characterized by the presence of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This compound has garnered significant attention due to its diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
3,4-Dimethoxychalcone (3,4-DC) is a caloric restriction mimetic that primarily targets Transcription Factor EB (TFEB) . TFEB is a master regulator of lysosomal biogenesis and autophagy . It also interacts with several cell lines from endothelial, myocardial, and myeloid/macrophagic origin .
Mode of Action
3,4-DC induces autophagy through the activation of TFEB . It enhances TFEB-mediated autophagy, leading to the aggregation of the autophagosome marker GFP-LC3 in the cytoplasm of cells . This process is indicative of autophagic flux .
Biochemical Pathways
The compound affects the AMPK-TRPML1-calcineurin signaling pathway . It also has an impact on oxidative stress, pyroptosis, necroptosis, and autophagy . These pathways are crucial for the functional recovery from spinal cord injury .
Pharmacokinetics
It has been demonstrated that the compound can be applied locally or administered intraperitoneally to exert its effects . More research is needed to fully understand the ADME properties of 3,4-DC and their impact on its bioavailability.
Result of Action
3,4-DC enhances autophagy and alleviates pyroptosis and necroptosis after spinal cord injury . It reduces glial scar area and motor neuron death, thereby improving functional recovery after spinal cord injury .
Action Environment
The action of 3,4-DC can be influenced by environmental factors. For instance, in the context of spinal cord injury, the local application of 3,4-DC was able to maintain the lumen of vessels and reduce neointima lesions . In genetically predisposed ApoE−/− mice fed an atherogenic diet, intraperitoneal injections of 3,4-DC significantly reduced the number of atherosclerotic lesions in the aorta .
Biochemical Analysis
Biochemical Properties
3,4-Dimethoxychalcone induces autophagy in several cell lines from endothelial, myocardial, and myeloid/macrophagic origin . This is demonstrated by the aggregation of the autophagosome marker GFP-LC3 in the cytoplasm of cells, as well as the downregulation of its nuclear pool indicative of autophagic flux .
Cellular Effects
This compound has been shown to have a significant impact on various types of cells and cellular processes. It induces autophagy and reduces neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis . In the vein graft model, local application of 3,4-DC was able to maintain the lumen of vessels and reduce neointima lesions .
Molecular Mechanism
The molecular mechanism of this compound involves the induction of autophagy through activation of the transcription factors TFE3 and TFEB . It also alleviates pyroptosis and necroptosis after spinal cord injury .
Temporal Effects in Laboratory Settings
It has been shown to induce autophagy in several cell lines .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a contusion SCI model in mice, it was found to exert a neuroprotective effect .
Metabolic Pathways
It is known to induce autophagy, which is an evolutionarily conserved cellular process culminating in the lysosomal degradation of dispensable and potentially harmful material present in the cytoplasm of cells .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm of cells, as demonstrated by the aggregation of the autophagosome marker GFP-LC3 .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dimethoxychalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 3,4-dimethoxybenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol solution. The reaction typically proceeds under reflux conditions for several hours, followed by purification through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the Claisen-Schmidt condensation reaction. This may include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethoxychalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Epoxides and other oxidized derivatives.
Reduction: Saturated alcohols.
Substitution: Various substituted chalcones depending on the reagents used.
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing other bioactive chalcones and flavonoids.
Biology: It has shown promising anti-inflammatory, antioxidant, and anticancer properties.
Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Comparison with Similar Compounds
4,4’-Dimethoxychalcone: Another chalcone derivative with similar autophagy-inducing properties.
Spermidine: A natural polyamine with autophagy-inducing activity.
Triethylene tetramine: A synthetic compound known for its autophagy-inducing effects.
Uniqueness: 3,4-Dimethoxychalcone stands out due to its broader autophagy-inducing activity compared to other chalcones and its potential therapeutic applications in neuroinflammatory and cardiovascular diseases .
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-19-16-11-9-13(12-17(16)20-2)8-10-15(18)14-6-4-3-5-7-14/h3-12H,1-2H3/b10-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHZPTCZLWATBZ-CSKARUKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53744-27-7, 5416-71-7 | |
| Record name | NSC237973 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237973 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chalcone,4-dimethoxy- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204995 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC11868 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11868 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dimethoxychalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary mechanism of action of 3,4-Dimethoxychalcone (3,4-DC) at the cellular level?
A1: this compound acts as a caloric restriction mimetic (CRM). [, ] This means it can mimic the beneficial effects of caloric restriction, a dietary intervention known to promote health and longevity. 3,4-DC achieves this by stimulating a cellular process called autophagy, specifically macroautophagy, which is responsible for degrading and recycling cellular components. [, ] 3,4-DC triggers autophagy by activating the transcription factors TFEB and TFE3, which then promote the expression of genes involved in autophagy. []
Q2: How does this compound influence autophagy in the context of spinal cord injury?
A2: Research indicates that this compound promotes functional recovery after spinal cord injury by enhancing TFEB-mediated autophagy. [] This upregulation of autophagy helps to inhibit two other forms of cell death, pyroptosis and necroptosis, further contributing to its protective effect in this context. []
Q3: What role does the AMPK-TRPML1-calcineurin signaling pathway play in the activity of this compound?
A3: Studies suggest that this compound can partially regulate TFEB activity through the AMPK-TRPML1-calcineurin signaling pathway. [] This pathway is known to be involved in various cellular processes, including autophagy regulation, and its modulation by 3,4-DC adds another layer to the compound's mechanism of action. []
Q4: What is the significance of TFEB in the therapeutic effects of this compound, particularly in cardiac ischemia/reperfusion injury?
A4: Research indicates that TFEB plays a crucial role in the cardioprotective effects of this compound. [] During ischemia/reperfusion injury, TFEB activation leads to the upregulation of autophagy, which can become dysregulated and lead to a form of cell death called autosis. [] 3,4-DC, by activating TFEB, can exacerbate this autophagic activity and potentially worsen myocardial injury in this specific context. []
Q5: What are the potential therapeutic applications of this compound based on its observed biological activities?
A5: Based on its biological activity, this compound has shown potential in preclinical studies for several therapeutic applications:
- Cancer Therapy: 3,4-DC has demonstrated the ability to enhance the efficacy of anticancer chemotherapy, potentially through its influence on the immune system and tumor microenvironment. [] More research is necessary to explore its potential as an adjuvant therapy.
- Neuroprotection: The compound's ability to reduce glial scar formation and promote functional recovery after spinal cord injury suggests potential for neuroprotective therapies. [] Further research is needed to explore applications in other neurological conditions.
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C17H16O3. Its molecular weight is 268.3 g/mol. []
Q7: What spectroscopic data is available to characterize this compound?
A7: Several research papers mention the use of various spectroscopic techniques to characterize this compound:
- Infrared Spectroscopy (IR): IR spectroscopy helps identify functional groups within the molecule. [, , , ]
- Nuclear Magnetic Resonance (NMR): Both 1H NMR and 13C NMR are used to determine the structure and confirm the identity of the compound. [, , , , ]
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to analyze the purity of the synthesized compound and confirm its molecular weight. [, , , ]
- UV-Vis Spectrophotometry: This technique is used to measure the ultraviolet (UV) absorbance of this compound, which is relevant to its potential use in sunscreen products. [, , , ]
Q8: Has this compound demonstrated any potential for use in sunscreen formulations?
A8: Yes, research indicates that this compound possesses properties that make it a candidate for sunscreen formulations:
- UV Absorption: It exhibits UV absorption capabilities, particularly in the UVA range, making it potentially beneficial for protecting the skin from harmful UV radiation. [, , , ]
- Antioxidant Activity: 3,4-DC exhibits antioxidant activity, which can further contribute to its protective effects against UV-induced skin damage. [, , ]
- Formulation Potential: Studies have explored incorporating this compound into various topical formulations, including gels, creams, and microemulsions, to assess its stability and efficacy as a sunscreen agent. [, , ]
Q9: Does the structure of this compound lend itself to forming stable formulations?
A9: Research suggests that this compound can be formulated into stable topical preparations:
- Gel Formulations: Studies have successfully incorporated 3,4-DC into gel formulations, demonstrating good physical stability over time. [, ]
- Cream Formulations: Research has shown that 3,4-DC can be incorporated into cream formulations with good stability profiles, suitable for topical application. []
- Microemulsions: Investigations into microemulsions containing 3,4-DC have shown promise in terms of stability and potential for enhancing skin penetration. []
Q10: How does the chemical structure of chalcones relate to their biological activity, specifically focusing on this compound?
A10: The core structure of chalcones, including this compound, features an α,β-unsaturated carbonyl system, which contributes significantly to their biological activity. [] Modifications to this core structure, such as the addition of different substituents, can alter their reactivity and influence their biological effects:
- Methoxy Groups: The presence of methoxy groups at the 3 and 4 positions of the B-ring in this compound is thought to contribute to its anti-inflammatory activity. []
- Hydroxy Groups: While 3,4-DC does not have hydroxy groups on the A-ring, other chalcones with hydroxy groups often exhibit increased radical scavenging activity and antioxidant potential. []
- Michael Acceptor Reactivity: The α,β-unsaturated carbonyl system of chalcones makes them Michael acceptors, allowing them to react with nucleophilic sulfhydryl groups on proteins. This reactivity is thought to be crucial for their ability to modulate cellular signaling pathways and exert biological effects. []
Q11: What in vitro studies have been conducted to investigate the antileishmanial activity of this compound and related chalcones?
A11: In vitro studies have explored the antileishmanial activity of this compound and other naturally occurring chalcones:
- Activity against Leishmania species: Research has demonstrated the activity of 3,4-DC against Leishmania donovani, L. infantum, L. enrietii, and L. major, indicating its potential as a starting point for developing antileishmanial agents. []
- Mechanism of Action: While the precise mechanism of action against Leishmania is still under investigation, it is believed that chalcones like 3,4-DC may interfere with parasite-specific metabolic pathways or essential enzymes. []
- Cytotoxicity: It is important to note that 3,4-DC and other antileishmanial chalcones have also shown some level of cytotoxicity towards mammalian cells in vitro. [] Further research is needed to develop analogs with improved selectivity and reduced toxicity.
Q12: Has the potential for this compound to act as an inhibitor of the epidermal growth factor receptor (EGFR) been explored through computational methods?
A12: Yes, molecular docking studies have been employed to assess the potential of this compound and its derivatives as EGFR inhibitors:
- Binding Affinity: Computational simulations have shown that 3,4-DC and related compounds can dock into the active site of EGFR, suggesting potential as inhibitors of this receptor tyrosine kinase. []
- Structure-Activity Relationship: Modifications to the chalcone structure, such as the introduction of hydroxy groups, have been shown to influence their binding affinity for EGFR in silico, providing insights for the development of more potent analogs. []
- Pharmacokinetic Predictions: Computational platforms, such as pkCSM, have been used to predict the pharmacokinetic properties of 3,4-DC, including absorption, distribution, metabolism, excretion, and toxicity, providing valuable information for further drug development efforts. []
Q13: What analytical techniques are commonly employed for the characterization, quantification, and monitoring of this compound?
A13: Researchers use various analytical techniques for characterizing, quantifying, and monitoring this compound:
- Chromatographic Techniques: High-performance liquid chromatography (HPLC) is commonly used to separate, identify, and quantify 3,4-DC in complex mixtures, such as plant extracts or biological samples. []
- Spectroscopic Methods: UV-Vis spectrophotometry is employed for quantifying 3,4-DC in solutions based on its specific absorbance properties. []
- Mass Spectrometry: Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of HPLC with the detection power of mass spectrometry, enabling accurate identification and quantification of 3,4-DC in complex matrices. []
Q14: What is the historical context and are there any significant milestones in the research of this compound?
A14: While a comprehensive historical overview of this compound research is beyond the scope of this Q&A, some key milestones include:
- Early Synthesis and Characterization: The synthesis and initial characterization of 3,4-DC likely occurred in the early to mid-20th century, as chalcones have been a subject of chemical synthesis for many decades. []
- Discovery of Biological Activities: Research into the biological activities of 3,4-DC, including its anti-inflammatory, antioxidant, and potential anticancer properties, has gained momentum in recent decades. []
- Identification as a Caloric Restriction Mimetic: The identification of 3,4-DC as a caloric restriction mimetic, capable of inducing autophagy and promoting health benefits associated with caloric restriction, represents a significant milestone in understanding its therapeutic potential. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



